molecular formula C11H8N2O B6615894 2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one CAS No. 371954-61-9

2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one

Cat. No. B6615894
CAS RN: 371954-61-9
M. Wt: 184.19 g/mol
InChI Key: ZDRSNBMFILUURI-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one, also known as 1,2-dihydrophthalazin-1-one-2-prop-2-ynyl ester, is an organic compound in the phthalazinone family. This compound is used in various scientific research applications due to its unique structure and properties. It has been used in the synthesis of various organic compounds, as well as in biochemical and physiological studies. In

Scientific Research Applications

2-(Prop-2-yn-1-yl)-2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-onehthalazin-1-one has been used in various scientific research applications due to its unique structure and properties. It has been used in the synthesis of various organic compounds, such as β-lactams, β-amino acids, and β-amino alcohols. In addition, it has been used in biochemical and physiological studies, such as the study of enzymes and proteins.

Mechanism of Action

The mechanism of action of 2-(prop-2-yn-1-yl)-2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-onehthalazin-1-one is not fully understood. However, it is believed that the compound acts as a pro-drug, meaning that it is converted into an active form by enzymes in the body. This active form is then able to interact with proteins and enzymes in the body, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
2-(Prop-2-yn-1-yl)-2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-onehthalazin-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the body, resulting in increased alertness and mental clarity. In addition, the compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2-(Prop-2-yn-1-yl)-2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-onehthalazin-1-one has several advantages and limitations for use in lab experiments. One advantage is its low cost and availability, making it a cost-effective option for research. In addition, the compound is relatively stable and has a low toxicity, making it safe for use in experiments. However, the compound does have some limitations. For example, it can be difficult to synthesize in large quantities and the mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on 2-(prop-2-yn-1-yl)-2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-onehthalazin-1-one. One potential direction is to investigate the compound’s potential therapeutic applications, such as its potential use as an anti-inflammatory or antioxidant agent. In addition, further research could be conducted into the compound’s mechanism of action and its potential interactions with other proteins and enzymes in the body. Finally, further research could be conducted into the synthesis of the compound in larger quantities, as well as its potential applications in other scientific research areas.

Synthesis Methods

2-(Prop-2-yn-1-yl)-2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-onehthalazin-1-one can be synthesized through a three-step process. The first step involves the reaction of an aldehyde with ethyl propionate in the presence of an acid catalyst, such as sulfuric acid, to form an aldehyde propionate. The second step involves the reaction of this aldehyde propionate with an amine, such as isopropylamine, to form an amide. The third and final step involves the reaction of this amide with an acid, such as hydrochloric acid, to form the desired product.

properties

IUPAC Name

2-prop-2-ynylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-7-13-11(14)10-6-4-3-5-9(10)8-12-13/h1,3-6,8H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRSNBMFILUURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C2=CC=CC=C2C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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